

In-Depth Technical Guide: SID 26681509

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Compound of Interest

Compound Name: SID 26681509

Cat. No.: B15615424

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PubChem substance **SID 26681509**, a potent and selective inhibitor of human cathepsin L. This document synthesizes publicly available data into a structured format, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support further research and development efforts.

Core Compound Summary

SID 26681509 is a novel, potent, reversible, and slow-binding competitive inhibitor of human cathepsin L.^{[1][2][3]} It was identified through a high-throughput screening of the National Institutes of Health Molecular Libraries Small Molecule Repository.^{[3][4]} The compound exhibits time-dependent inhibition, with its potency increasing significantly after pre-incubation with the enzyme.^{[3][4][5]}

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C27H33N5O5S	[5][6]
Molecular Weight	539.65 g/mol	[5][6]
CAS Number	958772-66-2	[5][6]
Solubility	Soluble to 50 mM in DMSO and 10 mM in ethanol.	[6][7]

In Vitro Bioactivity Data

Cathepsin L Inhibition

SID 26681509 demonstrates potent, time-dependent inhibition of human cathepsin L.[4][5]

Pre-incubation Time	IC50 (nM)
0 hours	56 ± 4
1 hour	7.5 ± 1.0
2 hours	4.2 ± 0.6
4 hours	1.0 ± 0.5

Table references:[3][4][5]

Protease Selectivity

The inhibitor shows significant selectivity for cathepsin L over other related cysteine proteases and no activity against the serine protease cathepsin G.[4] IC50 values were determined after a one-hour pre-incubation period.

Protease	IC50 (nM)	Selectivity Index (vs. Cathepsin L at 1 hr)
Cathepsin L	7.5	1
Papain	618	82.4
Cathepsin B	8442	1125.6
Cathepsin K	>10000	>1333.3
Cathepsin S	1130	150.7
Cathepsin V	500	66.7
Cathepsin G	No activity	-

Table references:[\[1\]](#)[\[4\]](#)

Kinetic Constants

Transient kinetic analysis revealed the slow-binding nature of the inhibitor.

Parameter	Value
k_{on}	$24,000 \text{ M}^{-1}\text{s}^{-1}$
k_{off}	$2.2 \times 10^{-5} \text{ s}^{-1}$
K_i	0.89 nM

Table references:[\[1\]](#)[\[2\]](#)[\[3\]](#)

Anti-parasitic and Cytotoxicity Data

Assay Target / Cell Line	IC50 / Result
Plasmodium falciparum	15.4 ± 0.6 μM
Leishmania major promastigotes	12.5 ± 0.6 μM
Human Aortic Endothelial Cells	Non-toxic up to 100 μM
Zebrafish (in vivo)	No toxicity observed at 100 μM

Table references:[\[4\]](#)[\[5\]](#)

Key Experimental Protocols

Cathepsin L Inhibition Assay

This protocol is adapted from Shah et al., Mol Pharmacol, 2008.

- Reagents:
 - Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5.
 - Enzyme: Recombinant human cathepsin L.
 - Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).
 - Inhibitor: **SID 26681509** dissolved in DMSO.
- Procedure:
 - For time-dependent inhibition, pre-incubate cathepsin L with varying concentrations of **SID 26681509** in assay buffer in a 96-well plate for 0, 1, 2, or 4 hours at room temperature.
 - Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC.
 - Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (excitation at 360 nm, emission at 460 nm) over time using a fluorescence plate reader.
 - Calculate IC50 values from the initial reaction rates at each inhibitor concentration.

Plasmodium falciparum Propagation Assay

This protocol is based on the methods described for luciferase-expressing *P. falciparum*.

- Reagents and Materials:
 - Culture Medium: RPMI 1640 supplemented with L-glutamine, hypoxanthine, HEPES, Albumax II, sodium bicarbonate, and gentamicin.
 - Parasites: Synchronized ring-stage luciferase-expressing *P. falciparum* infected red blood cells.
 - Inhibitor: **SID 26681509** serially diluted in culture medium.
 - Lysis Buffer and Luciferase Substrate.
- Procedure:
 - Perform 2-fold serial dilutions of **SID 26681509** in a microplate.
 - Add red blood cells infected with synchronized ring-stage parasites to the wells.
 - Incubate the plates for 48 hours in a low oxygen, high CO₂ environment at 37°C.
 - After incubation, lyse the cells and measure luciferase activity using a luminometer.
 - Determine the IC₅₀ value by plotting the percentage of growth inhibition against the inhibitor concentration.

Leishmania major Promastigote Toxicity Assay

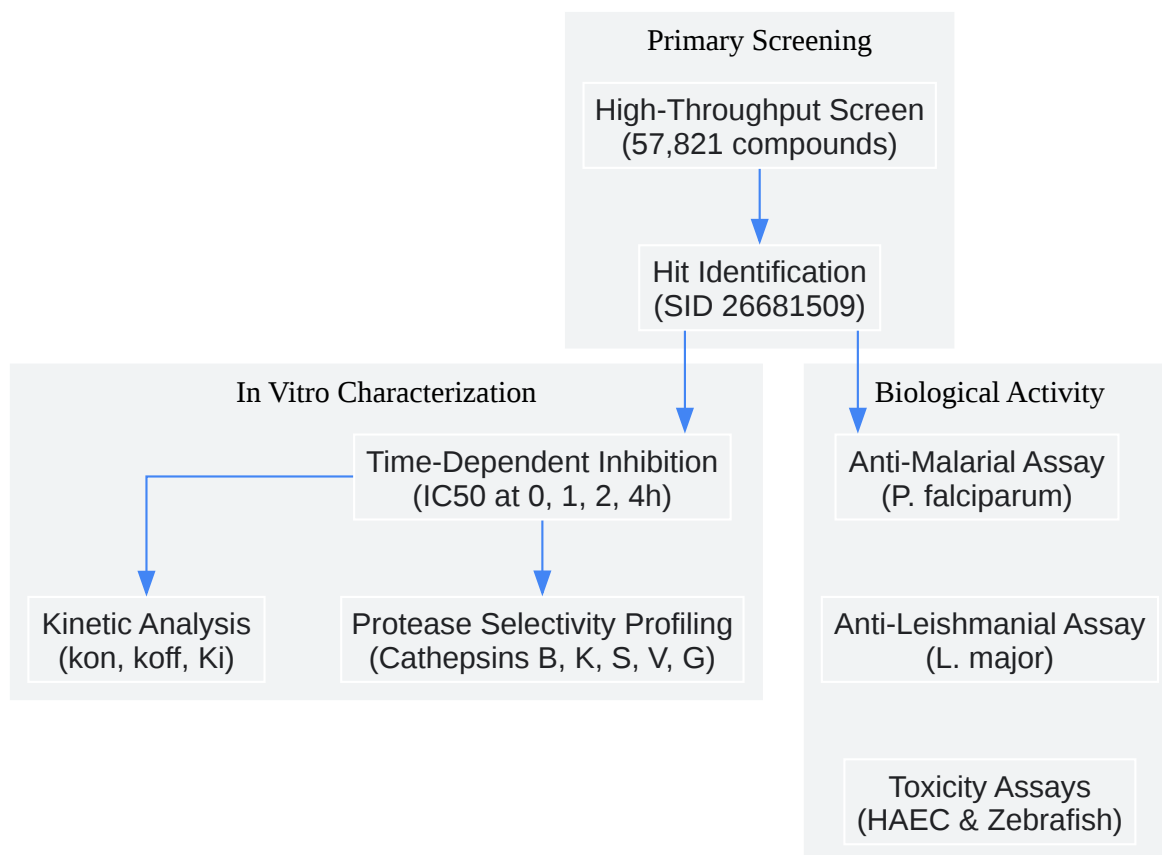
This protocol is a standard method for assessing the toxicity of compounds against *Leishmania* promastigotes.

- Reagents and Materials:
 - Culture Medium: M199 medium supplemented with fetal bovine serum and antibiotics.
 - Parasites: Log-phase *Leishmania major* promastigotes.

- Inhibitor: **SID 26681509** serially diluted in culture medium.
- Resazurin or similar viability indicator.
- Procedure:
 - Seed log-phase promastigotes into a 96-well plate.
 - Add serial dilutions of **SID 26681509** to the wells.
 - Incubate the plate at 26°C for 72 hours.
 - Add a viability indicator (e.g., resazurin) and incubate for an additional 4-24 hours.
 - Measure the fluorescence or absorbance to determine cell viability.
 - Calculate the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Inhibitor Characterization

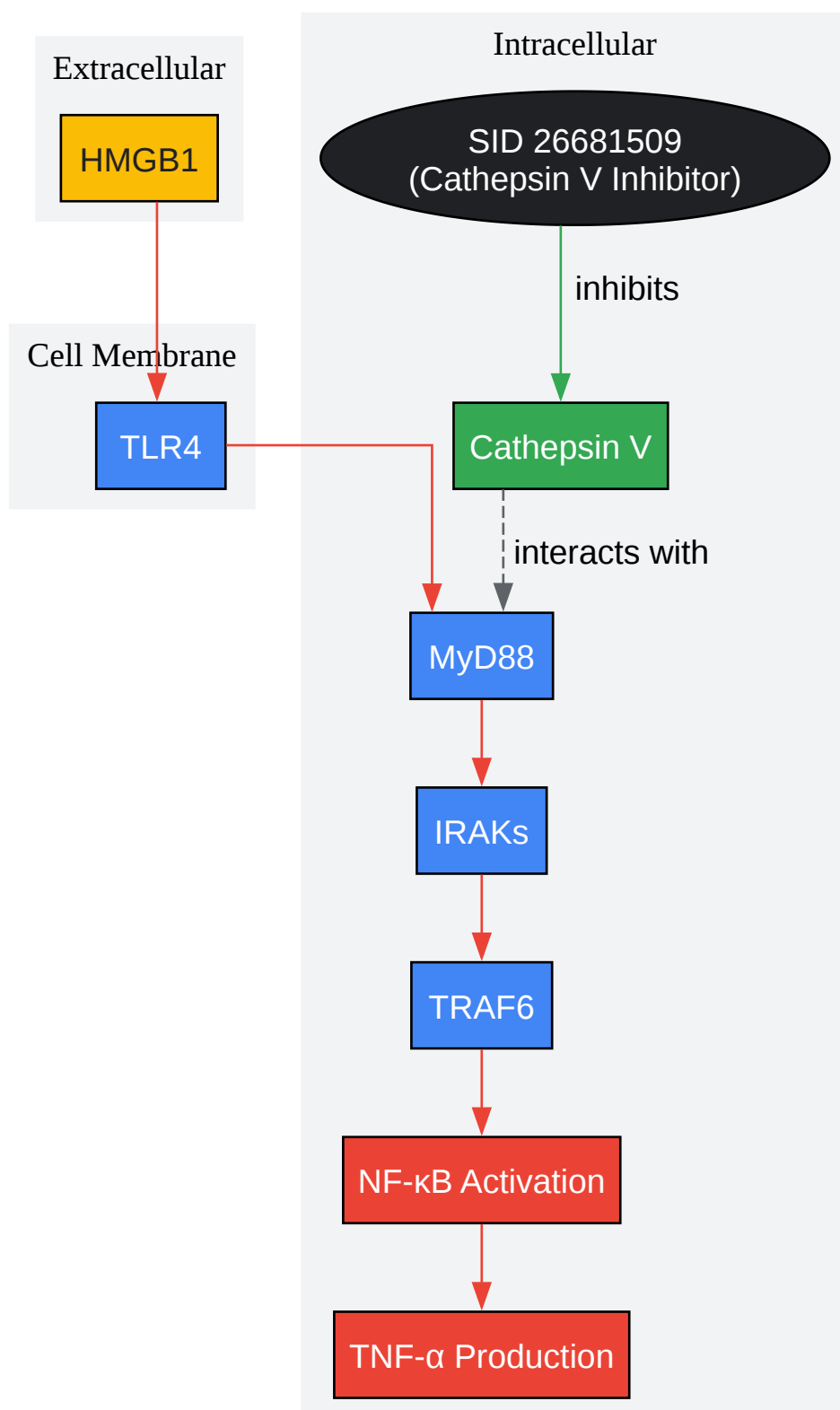


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Caption: Workflow for the identification and characterization of **SID 26681509**.

HMGB1-Induced Pro-inflammatory Signaling Pathway

SID 26681509 has been shown to inhibit cathepsin V, which is implicated in the TLR4/MyD88 signaling pathway initiated by High Mobility Group Box 1 (HMGB1), leading to the production of TNF- α . This pathway is a potential area of interest for the therapeutic application of cathepsin inhibitors.



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Caption: Cathepsin V's role in the HMGB1-TLR4-MyD88 signaling pathway.

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